

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (R)-(+)-Pantoprazole

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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **(R)-(+)-Pantoprazole**, the dextrorotatory enantiomer of pantoprazole. This document collates key data, details experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for professionals in the field of pharmacology and drug development.

Introduction to (R)-(+)-Pantoprazole

Pantoprazole, a proton pump inhibitor (PPI), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: **(R)-(+)-pantoprazole** and **(S)-(-)-pantoprazole**.^[1] These enantiomers exhibit stereoselective pharmacokinetics, primarily due to differential metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19.^{[1][2][3]} Understanding the specific properties of the (R)-(+)-enantiomer is crucial for optimizing therapeutic strategies and for the development of enantiopure drug products.

Pharmacokinetics of (R)-(+)-Pantoprazole

The pharmacokinetic profile of **(R)-(+)-pantoprazole** is significantly influenced by the genetic polymorphism of the CYP2C19 enzyme, which leads to different metabolic phenotypes:

extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

[\[1\]](#)[\[4\]](#)

Absorption and Distribution

Following oral administration of the enteric-coated formulation, pantoprazole is rapidly absorbed.[\[5\]](#)[\[6\]](#) The absolute bioavailability of racemic pantoprazole is approximately 77%.[\[5\]](#)[\[7\]](#) Pantoprazole is highly bound (about 98%) to serum proteins, primarily albumin.[\[7\]](#)[\[8\]](#)

Metabolism

Pantoprazole is extensively metabolized in the liver. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[\[9\]](#) Another metabolic pathway is oxidation to pantoprazole sulfone, mediated by CYP3A4.[\[9\]](#)

The metabolism of pantoprazole is stereoselective. The (+)-enantiomer is more dependent on CYP2C19 activity for its metabolism compared to the (-)-enantiomer.[\[2\]](#) In individuals who are poor metabolizers of S-mephentoin (a marker for CYP2C19 activity), the metabolism of (+)-pantoprazole is impaired to a greater extent than that of (-)-pantoprazole.[\[1\]](#)[\[3\]](#) This leads to significant differences in the pharmacokinetic parameters between the two enantiomers in this population group.[\[1\]](#) In extensive metabolizers, the differences in plasma concentrations between the two enantiomers are negligible.[\[10\]](#)

Elimination

Metabolites of pantoprazole are primarily excreted in the urine (approximately 71%) with the remainder eliminated in the feces.[\[7\]](#) The elimination half-life of racemic pantoprazole is approximately 1.0 hour.[\[7\]](#) However, the pharmacodynamic effect is much longer due to the irreversible inhibition of the proton pump.[\[6\]](#)[\[7\]](#)

Chiral Inversion

Studies in rats have shown significant chiral inversion of (+)-pantoprazole to (-)-pantoprazole after both intravenous and oral administration.[\[11\]](#) The area under the curve (AUC) of (-)-PAN after intravenous and oral dosing of (+)-PAN was 36.3% and 28.1%, respectively, of the total pantoprazole AUC.[\[11\]](#) In contrast, no significant conversion of (-)-pantoprazole to (+)-pantoprazole was observed.[\[11\]](#)

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **(R)-(+)Pantoprazole** and **(S)-(-)Pantoprazole** in different CYP2C19 metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Extensive vs. Poor Metabolizers of S-mephenytoin (40 mg oral dose of racemic pantoprazole)[1][3]

Parameter	Enantiomer	Extensive Metabolizers (n=7)	Poor Metabolizers (n=7)
Cmax (μg/mL)	(+)-Pantoprazole	1.34 ± 0.42	3.09 ± 0.61
(-)-Pantoprazole	1.43 ± 0.44	2.36 ± 0.44	
AUC (μg·h/mL)	(+)-Pantoprazole	2.37 ± 0.88	20.1 ± 6.2
(-)-Pantoprazole	2.90 ± 1.05	5.60 ± 1.54	
t _{1/2} (h)	(+)-Pantoprazole	1.01 ± 0.28	7.57 ± 2.65
(-)-Pantoprazole	1.12 ± 0.31	2.13 ± 0.58	
CL/F (L/h)	(+)-Pantoprazole	19.3 ± 7.2	2.2 ± 0.7
(-)-Pantoprazole	15.6 ± 5.6	7.9 ± 2.2	

Table 2: Ratios of Pharmacokinetic Parameters ((+)/(−)) of Pantoprazole Enantiomers[1][3]

Parameter Ratio	Extensive Metabolizers	Poor Metabolizers
Cmax	0.94	1.31
AUC	0.82	3.59
t _{1/2}	0.90	3.55

Table 3: Pharmacokinetic Parameters of [13C]-Pantoprazole Enantiomers Based on CYP2C19 Genotype

CYP2C19 Genotype	Enantiomer	AUC (0-∞) (ng·h/mL)
EM (*1/1 or 17, n=10)	(+)-[13C]-Pantoprazole	1,234 ± 567
(-)-[13C]-Pantoprazole	1,845 ± 789	
IM (*1/2 or 3, n=10)	(+)-[13C]-Pantoprazole	2,234 ± 1,112
(-)-[13C]-Pantoprazole	2,901 ± 1,345	
**PM (2/2, n=4)	(+)-[13C]-Pantoprazole	12,456 ± 4,321
(-)-[13C]-Pantoprazole	3,654 ± 1,234	

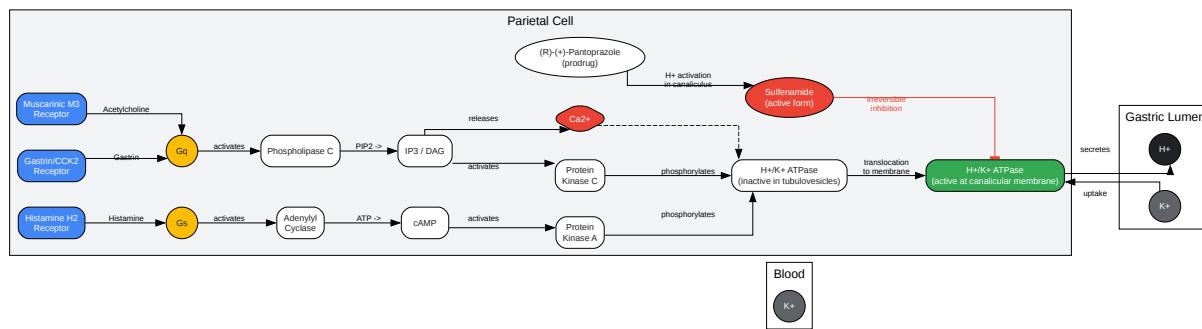
Pharmacodynamics of (R)-(+)-Pantoprazole

Mechanism of Action

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[12][13] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase (proton pump), irreversibly inhibiting its function.[14][15] This action blocks the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acidity.[15]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

The following diagram illustrates the signaling pathways involved in gastric acid secretion and the mechanism of action of proton pump inhibitors.



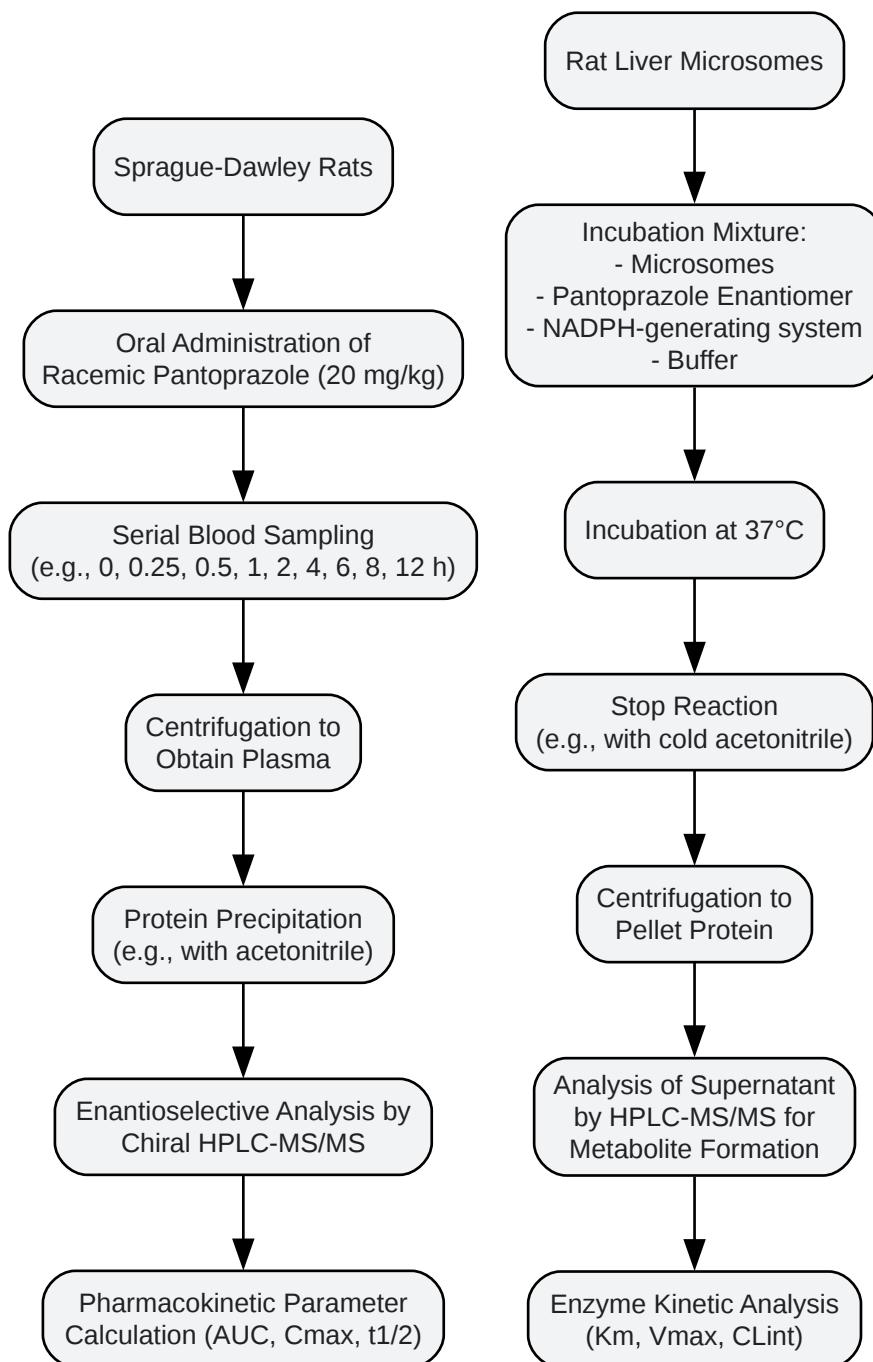
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Caption: Mechanism of action of (R)-(+)-Pantoprazole.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental protocol for evaluating the enantioselective pharmacokinetics of pantoprazole in rats is outlined below, based on methodologies described in the literature.[\[16\]](#) [\[17\]](#)

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